3-Mercaptolactic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptolactic acid can be synthesized through the reaction of lactic acid with hydrogen sulfide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the sulfanyl group to the lactic acid molecule.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the continuous addition of hydrogen sulfide to a lactic acid solution in the presence of a catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptolactic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The thiol group can participate in substitution reactions to form thioesters and other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for thioester formation.
Major Products:
Disulfides: Formed through oxidation.
Alcohols: Resulting from reduction.
Thioesters: Produced via substitution reactions.
Scientific Research Applications
3-Mercaptolactic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis and modification of polymers due to its reactive thiol group.
Biology: Involved in the phosphorylation and acetylation of histone H2B, playing a role in gene regulation.
Medicine: Studied for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of sulfur-containing compounds and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3-mercaptolactic acid involves its highly reactive thiol group, which can form disulfides, thioesters, and other sulfur-containing compounds. This reactivity allows it to participate in various biochemical pathways, including the modification of proteins through phosphorylation and acetylation. The compound targets specific molecular pathways involved in gene regulation and metabolic processes .
Comparison with Similar Compounds
Lactic Acid: The parent compound, lacking the sulfanyl group.
3-Mercaptopropionic Acid: Similar structure but with a different functional group arrangement.
Cysteine: An amino acid with a thiol group, involved in similar metabolic pathways
Uniqueness: 3-Mercaptolactic acid is unique due to its combination of a hydroxyl group and a thiol group on the same carbon backbone, allowing it to participate in a diverse range of chemical reactions and biological processes. This dual functionality distinguishes it from other similar compounds and enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOVQTWRIJPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863000 | |
Record name | 2-Hydroxy-3-sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Mercaptolactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2614-83-7 | |
Record name | 3-Mercaptolactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2614-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Mercaptolactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercaptolactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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